3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine 3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine 3-BrB-PP1 is a member of the class of pyrazolopyrimidines that is pyrazolo[3,4-d]pyrimidin-4-amine bearing additional tert-butyl and 3-bromobenzyl substituents at positions 1 and 3 respectively. It is an ATP-competitive inhibitor of CDPK1 and AKT kinase. It has a role as an antiparasitic agent, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor and an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It is a pyrazolopyrimidine, a member of bromobenzenes and an aromatic amine.
Brand Name: Vulcanchem
CAS No.: 956025-99-3
VCID: VC21167643
InChI: InChI=1S/C16H18BrN5/c1-16(2,3)22-15-13(14(18)19-9-20-15)12(21-22)8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H2,18,19,20)
SMILES: CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)Br)N
Molecular Formula: C16H18BrN5
Molecular Weight: 360.25 g/mol

3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

CAS No.: 956025-99-3

Cat. No.: VC21167643

Molecular Formula: C16H18BrN5

Molecular Weight: 360.25 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine - 956025-99-3

Specification

Description 3-BrB-PP1 is a member of the class of pyrazolopyrimidines that is pyrazolo[3,4-d]pyrimidin-4-amine bearing additional tert-butyl and 3-bromobenzyl substituents at positions 1 and 3 respectively. It is an ATP-competitive inhibitor of CDPK1 and AKT kinase. It has a role as an antiparasitic agent, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor and an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It is a pyrazolopyrimidine, a member of bromobenzenes and an aromatic amine.
CAS No. 956025-99-3
Molecular Formula C16H18BrN5
Molecular Weight 360.25 g/mol
IUPAC Name 3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C16H18BrN5/c1-16(2,3)22-15-13(14(18)19-9-20-15)12(21-22)8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H2,18,19,20)
Standard InChI Key FTICVONBLRGQJW-UHFFFAOYSA-N
SMILES CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)Br)N
Canonical SMILES CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)Br)N

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